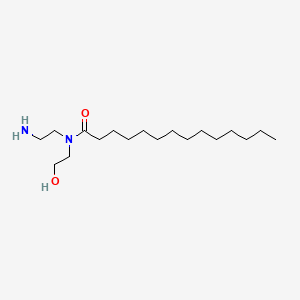
N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is a chemical compound belonging to the class of fatty acid amides It is characterized by its long-chain fatty acid moiety, myristic acid, and the presence of both amino and hydroxyl functional groups
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of myristic acid with 2-aminoethanol and 2-hydroxyethylamine under specific conditions. The reaction typically involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are typically employed.
Major Products Formed:
Oxidation Products: Myristic acid derivatives with carboxylic acid groups.
Reduction Products: Alcohols and amines derived from the fatty acid chain.
Substitution Products: Various amides and esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is used as a building block in organic synthesis, particularly in the creation of complex molecules and polymers. Biology: The compound has been studied for its potential biological activities, including its role in cell signaling and membrane interactions. Medicine: Research has explored its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with cellular membranes and proteins. Its fatty acid chain allows it to integrate into lipid bilayers, while the amino and hydroxyl groups can form hydrogen bonds and ionic interactions with target molecules. The specific molecular targets and pathways involved depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
N-(2-Aminoethyl)ethanolamine (AEEA): Similar in structure but lacks the myristic acid moiety.
Tris(2-aminoethyl)amine: Contains multiple amino groups but does not have the hydroxyl group.
N-(2-Hydroxyethyl)myristamide: Lacks the amino group present in the compound of interest.
Uniqueness: N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is unique due to the combination of both amino and hydroxyl groups attached to the myristic acid chain, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
65588-70-7 |
|---|---|
Molecular Formula |
C18H38N2O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-(2-hydroxyethyl)tetradecanamide |
InChI |
InChI=1S/C18H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20(15-14-19)16-17-21/h21H,2-17,19H2,1H3 |
InChI Key |
ZWXKFCFXNGTGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CCN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















